2-Iodo-4-methyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-4-methyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of an iodine atom at the second position and a methyl group at the fourth position of the oxazole ring
Mechanism of Action
Target of Action
This compound belongs to the oxazole family, which is known to interact with a wide range of biological targets
Mode of Action
Oxazole derivatives are known to interact with their targets through various mechanisms, such as nucleophilic attack . The specific interactions between 2-Iodo-4-methyl-1,3-oxazole and its targets remain to be elucidated.
Biochemical Pathways
Oxazole derivatives have been reported to influence a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected by this compound are yet to be determined.
Pharmacokinetics
Its molecular weight is 208.99 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the diverse biological activities of oxazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the storage temperature for this compound is 4 degrees Celsius , suggesting that it may be sensitive to heat
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These effects are likely mediated through interactions with various cellular processes and pathways.
Molecular Mechanism
The molecular mechanism of action of 2-Iodo-4-methyl-1,3-oxazole is not well-defined. Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines are then oxidized to the corresponding oxazoles using commercial manganese dioxide . Another method involves the ring expansion of keto aziridines in the presence of dicyclohexyl carbodiimide and iodine in refluxing acetonitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form more complex oxazole derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of corresponding oxazolines.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed reactions using phosphine ligands in polar or nonpolar solvents.
Oxidation: Manganese dioxide or other oxidizing agents.
Reduction: Hydrogenation using metal catalysts.
Major Products:
- Substituted oxazoles
- Oxazolines
- Complex heterocyclic compounds
Scientific Research Applications
2-Iodo-4-methyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- 2-Iodo-1,3-oxazole
- 4-Methyl-1,3-oxazole
- 2-Bromo-4-methyl-1,3-oxazole
Comparison: 2-Iodo-4-methyl-1,3-oxazole is unique due to the presence of both an iodine atom and a methyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-iodo-4-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INO/c1-3-2-7-4(5)6-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNRKYOOXJFVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539210-11-1 |
Source
|
Record name | 2-iodo-4-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.